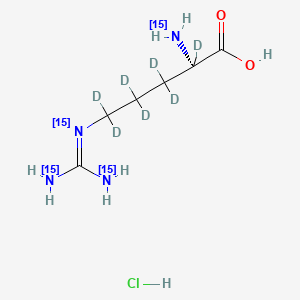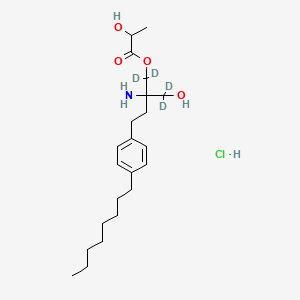
Fingolimod Mono-lactate-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fingolimod Mono-lactate-d4 (hydrochloride) is a deuterium-labeled derivative of Fingolimod Mono-lactate hydrochloride. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into drug molecules, which can significantly affect the pharmacokinetic and metabolic profiles of the drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
The preparation of Fingolimod Mono-lactate-d4 (hydrochloride) involves the synthesis of Fingolimod Mono-lactate followed by deuterium labeling. The synthetic route typically includes the following steps:
Análisis De Reacciones Químicas
Fingolimod Mono-lactate-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Fingolimod Mono-lactate-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Fingolimod Mono-lactate-d4 (hydrochloride) exerts its effects through the modulation of sphingosine 1-phosphate receptors (S1PRs). The active metabolite, fingolimod-phosphate, acts on these receptors to bring about an array of pharmacological effects. These include the sequestration of lymphocytes in lymph nodes, thereby preventing them from contributing to an autoimmune reaction . Additionally, fingolimod induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .
Comparación Con Compuestos Similares
Fingolimod Mono-lactate-d4 (hydrochloride) is unique due to its deuterium labeling, which can significantly affect its pharmacokinetic and metabolic profiles. Similar compounds include:
Fingolimod Mono-lactate hydrochloride: The non-deuterated version of the compound.
Fingolimod-phosphate: The active metabolite of fingolimod.
Other sphingosine 1-phosphate receptor modulators: Compounds that act on the same molecular targets but may have different pharmacokinetic and metabolic profiles
Propiedades
Fórmula molecular |
C22H38ClNO4 |
|---|---|
Peso molecular |
420.0 g/mol |
Nombre IUPAC |
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] 2-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C22H37NO4.ClH/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-22(23,16-24)17-27-21(26)18(2)25;/h10-13,18,24-25H,3-9,14-17,23H2,1-2H3;1H/i16D2,17D2; |
Clave InChI |
MAFNGOOPRPXFLL-ZBLPOJTCSA-N |
SMILES isomérico |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])OC(=O)C(C)O)N)O.Cl |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C(C)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


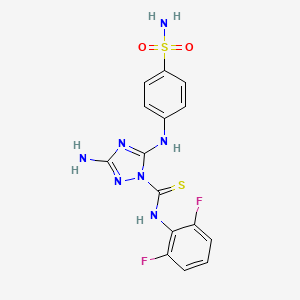
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
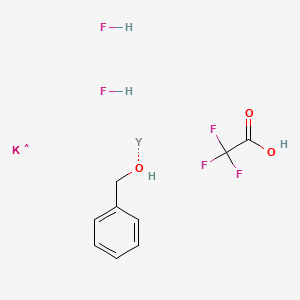
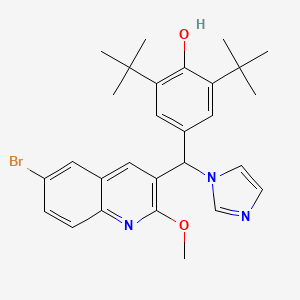
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
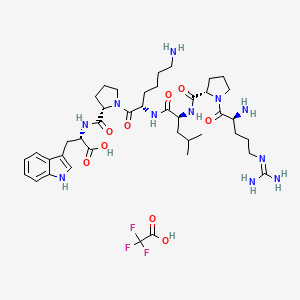
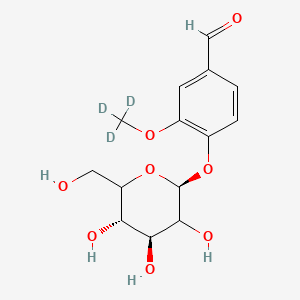
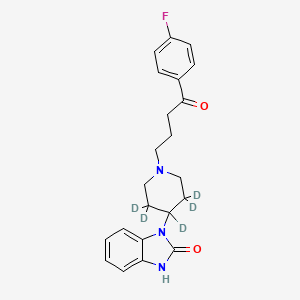
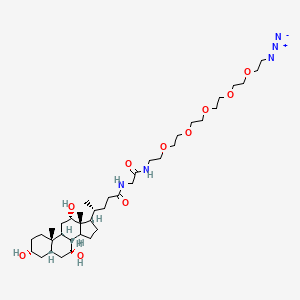
![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
